molecular formula C15H13N3 B11988639 3,5-Dicyano-2,6-dimethyl-4-phenyl-1,4-dihydropyridine CAS No. 35929-86-3

3,5-Dicyano-2,6-dimethyl-4-phenyl-1,4-dihydropyridine

Cat. No.: B11988639
CAS No.: 35929-86-3
M. Wt: 235.28 g/mol
InChI Key: BXCNFVJAURPCSP-UHFFFAOYSA-N
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Description

2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used as building blocks in organic synthesis. The structure of this compound includes a pyridine ring with two methyl groups at positions 2 and 6, a phenyl group at position 4, and two cyano groups at positions 3 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE can be achieved through various methods. One common method involves the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the production of various fine chemicals and intermediates

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIMETHYL-4-PHENYL-1,4-DIHYDRO-PYRIDINE-3,5-DICARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano groups at positions 3 and 5 make it a valuable intermediate in organic synthesis, and its phenyl group at position 4 contributes to its potential biological activities .

Properties

CAS No.

35929-86-3

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H13N3/c1-10-13(8-16)15(12-6-4-3-5-7-12)14(9-17)11(2)18-10/h3-7,15,18H,1-2H3

InChI Key

BXCNFVJAURPCSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=C2)C#N

Origin of Product

United States

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